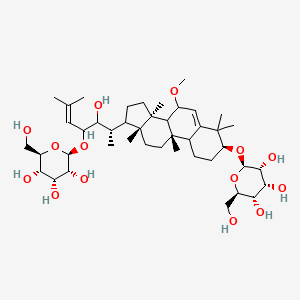
Karaviloside V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Momordica charantia. This compound is part of a family of related glycosides, including Karaviloside I, II, III, and XI . Karaviloside V has garnered interest due to its potential therapeutic properties and its role in traditional medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Karaviloside V can be extracted from the roots of Momordica charantia using methanol . The extraction process involves drying the plant material, followed by methanol extraction to isolate the glycosides. The methanol extract is then subjected to various chromatographic techniques to purify this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from the plant material, followed by purification using industrial chromatography techniques. The scalability of this process depends on the availability of Momordica charantia and the efficiency of the extraction and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Karaviloside V undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the glycoside.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying glycoside reactions and properties.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Studied for its potential anti-inflammatory, antidiabetic, and anticancer properties
Wirkmechanismus
The mechanism of action of Karaviloside V involves its interaction with specific molecular targets and pathways. It has been shown to modulate inflammatory pathways by affecting the expression of pro-inflammatory markers such as IL-6, TNF-α, and iNOS . Additionally, it may inhibit enzymes like α-amylase and α-glucosidase, contributing to its antidiabetic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Karaviloside I, II, III, XI: Other cucurbitane-type triterpenoid glycosides found in Momordica charantia.
Momordicoside L, A: Other glycosides with similar structures and biological activities.
Uniqueness
Karaviloside V stands out due to its specific glycoside structure and its unique combination of biological activities. While other similar compounds share some properties, this compound’s specific interactions with molecular targets and its potential therapeutic applications make it a compound of significant interest.
Eigenschaften
Molekularformel |
C43H72O14 |
|---|---|
Molekulargewicht |
813.0 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(3S,7S,9S,13R,14S)-17-[(2S)-3-hydroxy-6-methyl-4-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H72O14/c1-20(2)16-25(54-38-35(51)33(49)31(47)27(18-44)55-38)30(46)21(3)22-12-13-43(8)37-26(53-9)17-24-23(41(37,6)14-15-42(22,43)7)10-11-29(40(24,4)5)57-39-36(52)34(50)32(48)28(19-45)56-39/h16-17,21-23,25-39,44-52H,10-15,18-19H2,1-9H3/t21-,22?,23?,25?,26-,27+,28+,29-,30?,31+,32+,33+,34+,35+,36+,37?,38+,39-,41-,42+,43-/m0/s1 |
InChI-Schlüssel |
NFGQKKGYMKRYEF-CATOSXSLSA-N |
Isomerische SMILES |
C[C@@H](C1CC[C@@]2([C@@]1(CC[C@@]3(C2[C@H](C=C4C3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Kanonische SMILES |
CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


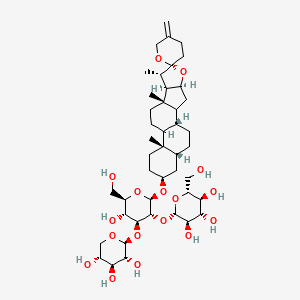
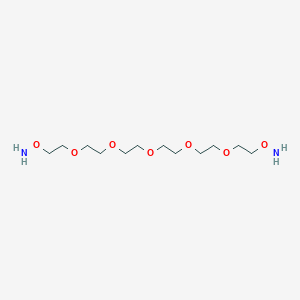
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
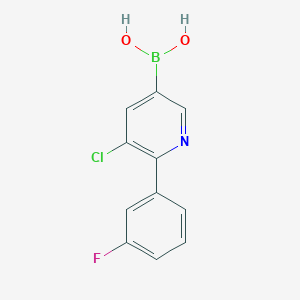
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)


![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)

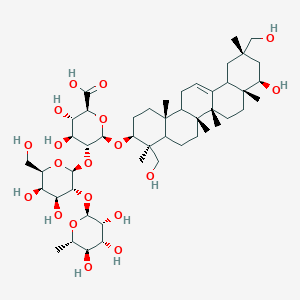
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
![2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14087782.png)

